molecular formula C6H11NO B2562600 (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 154819-89-3

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B2562600
CAS No.: 154819-89-3
M. Wt: 113.16
InChI Key: XBZJFFHSLIVHCZ-NGJCXOISSA-N
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Description

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Analysis

The absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes has been a subject of research, with specific focus on their stereochemical properties. In one study, the enantiomers of l-azabicyclo[2.2.1]heptan-3-exo-ol were resolved, leading to the determination that one of the ketones derived from these enantiomers possesses the (1R,4S)-configuration, as confirmed by CD spectroscopy and single-crystal X-ray diffraction (Boelsterli et al., 1992).

Catalytic Applications

Another significant area of application involves the catalytic properties of related azabicyclo compounds in oxidative reactions. For instance, hydroxylamines such as 7-azabicyclo[2.2.1]heptan-7-ol and its homologues have shown efficiency in catalyzing the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts at room temperature. This research highlights the potential for these compounds in sustainable chemistry practices (Toda et al., 2023).

Synthesis and Structural Assignment

The synthesis and stereochemical assignment of azabicyclo compounds, including their methylated variants, have also been explored. Techniques such as intramolecular cyclization and X-ray crystallography have been utilized to confirm the stereochemistry of synthesized compounds, offering insights into their structural characteristics and potential applications in further chemical synthesis (Ramanaiah et al., 1999).

Constrained Proline Analogues

Research into the synthesis of constrained proline analogues from azabicyclo compounds has been reported, with applications in the development of new pharmaceuticals and bioactive molecules. These studies involve complex synthetic routes to create new conformationally constrained β-functionalised proline analogues, demonstrating the versatility of azabicyclo compounds in medicinal chemistry (Buñuel et al., 2001).

Thermal Decomposition Studies

Investigations into the thermal decomposition of azabicyclo compounds have identified intermediates that could lead to the development of novel synthetic pathways for the production of hydrocarbon products. Such studies not only deepen understanding of the chemical properties of these compounds but also explore their potential in synthetic organic chemistry (Dervan & Uyehara, 1976).

Properties

IUPAC Name

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZJFFHSLIVHCZ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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